2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione

Quality Control Procurement Verification Physicochemical Characterization

Misidentified homologues with longer alkyl linkers undermine antihypertensive SAR studies. This compound is the short-chain ethyl-linker variant where antihypertensive efficacy predominates over thromboxane synthetase inhibition. • Sharp mp 169-170 °C enables rapid, low-cost identity verification to reject mislabeled lots before downstream chemistry. • Key intermediate per US Patent 4,568,685; deprotected ethylamine route supports diverse arylamide elaboration. • Pairs with imidazole counterpart (CAS 72459-53-1) for head-to-head pharmacophore profiling. COA/MOA/ROS documentation supplied.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 100327-50-2
Cat. No. B6579198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione
CAS100327-50-2
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC=N3
InChIInChI=1S/C12H10N4O2/c17-11-9-3-1-2-4-10(9)12(18)16(11)6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2
InChIKeyLFQLQGZXVHCJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (CAS 100327-50-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (CAS 100327-50-2, molecular formula C₁₂H₁₀N₄O₂, MW 242.23 g/mol) is a heterocyclic hybrid that fuses a phthalimide (isoindoline-1,3-dione) scaffold with a 1,2,4-triazole ring via an ethylene (-CH₂CH₂-) linker [1]. The compound belongs to the class of N-[(1H-1,2,4-triazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones, originally developed as dual thromboxane synthetase inhibitors and antihypertensive agents [2]. Its reported melting point (169–170 °C, from ethanol) and boiling point (452.3 ± 47.0 °C at 760 mmHg) provide distinct, measurable quality-control entry points that differentiate it from longer-chain homologues during procurement verification [1].

Scaffold Identity Phthalimide–triazole hybrid with ethylene linker
Procurement QC Reported distinct thermal identity supports receipt verification
Research Context Short-chain linker for blood pressure regulation endpoint studies

Why Simple In-Class Substitution Fails for 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (CAS 100327-50-2)


Within the N-[(1H-1,2,4-triazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione series, the length of the alkyl tether between the phthalimide and triazole moieties is not a trivial variable: it qualitatively alters the balance between thromboxane synthetase inhibition and antihypertensive efficacy [1]. The Press et al. structure–activity study established that longer alkyl chains (hexyl, octyl) favoured thromboxane synthetase inhibition, while shorter alkyl chains—including the ethyl linker present in CAS 100327-50-2—conferred superior antihypertensive effects [1]. Consequently, a procurement decision that treats the ethyl, propyl, butyl, or pentyl homologues as interchangeable risks selecting a compound with a biological profile misaligned with the intended experimental or industrial application.

CAS 100327-50-2 (Ethyl Linker)
Longer-chain Homologues
Linker length favors antihypertensive endpoint response
Longer chains shift toward thromboxane synthetase inhibition
Distinct QC thermal fingerprint
Broader or lower melting ranges may obscure identity
Full analytical documentation available
Limited advertised documentation for propyl/pentyl homologues

Quantitative Differentiation Evidence for 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (CAS 100327-50-2) Versus Closest Analogs


Melting Point as a Discriminating QC Parameter: Ethyl Linker vs. Propyl Linker Homologue

The melting point of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione is reported as 169–170 °C (recrystallized from ethanol) [1]. Although the melting point of the direct propyl homologue (CAS 101225-88-1) has not been publicly disclosed in the accessible literature, the ethyl derivative's sharp, well-defined melting range provides a practical identity check that can be used to distinguish it from longer-chain homologues (C₅–C₈) that typically exhibit lower or broader melting ranges due to increased conformational flexibility. This single parameter enables rapid, low-cost confirmation of compound identity upon receipt, reducing the risk of mis-shipment within the homologous series.

QC Melting Point
Class-level
169–170 °C (ethanol) vs. Propyl homologue: data not available; longer-chain homologues expected to show broader ranges
Distinct thermal fingerprint for identity check
Sharp melting range supports low-cost benchtop verification
Quality Control Procurement Verification Physicochemical Characterization

Alkyl Linker Length Dictates Thromboxane Synthetase vs. Antihypertensive Activity Balance

In the systematic structure–activity study by Press et al., the N-[(1H-1,2,4-triazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione series was evaluated for both thromboxane synthetase inhibition and antihypertensive activity in spontaneously hypertensive rats (SHR) [1]. Compounds bearing shorter alkyl separations (ethyl, propyl, butyl; compounds 1–5, 8–10, 19–22, 27–30 in the original paper) demonstrated good antihypertensive effects, whereas maximal thromboxane synthetase inhibition required a hexyl or octyl linker (compounds 5, 6). The butyl derivative (compound 3) was specifically selected for further evaluation as a dual-function agent, indicating that the ethyl derivative (compound 1 or 2) sits at the extreme short-chain end of the activity spectrum—potentially offering a cleaner antihypertensive signal with reduced thromboxane synthetase inhibition relative to the C₄–C₈ homologues [1]. Quantitative IC₅₀ values for individual chain lengths were not disclosed in the abstract or freely accessible portions of the paper.

Linker Length & Activity
Class-level
C2 ethyl: reported antihypertensive endpoint response vs. C4 butyl: dual TXA₂/antihypertensive; C6–C8: maximal TXA₂ inhibition
Linker length shifts pathway-response profile
No numerical IC₅₀ values published for this series
Thromboxane Synthetase Inhibition Antihypertensive Activity Structure–Activity Relationship

Heterocycle Identity: 1,2,4-Triazole vs. Imidazole as the Terminal Ring Determines Target Engagement

The Press et al. 1986 study directly compared N-[(1H-imidazol-1-yl)alkyl] and N-[(1H-1,2,4-triazol-1-yl)alkyl] series for thromboxane synthetase inhibition and antihypertensive activity [1]. The imidazole derivatives with hexyl or octyl chains (compounds 5, 6 in the imidazole series) were identified as the most active thromboxane synthetase inhibitors. For the 1,2,4-triazole series, shorter chains were associated with antihypertensive efficacy. This heterocycle-dependent divergence means that the corresponding imidazole-ethyl derivative (CAS 72459-53-1) would be predicted to exhibit a different pharmacological balance compared with the 1,2,4-triazole-ethyl compound. BindingDB data for a representative imidazole-decyl derivative confirm thromboxane-A synthase inhibition with an IC₅₀ of 100 nM [2], but comparable data for the 1,2,4-triazole-ethyl compound are not available in public repositories.

Heterocycle Identity
Class-level
1,2,4-Triazole: antihypertensive-biased SAR vs. Imidazole: thromboxane synthetase inhibition (IC₅₀ 100 nM for decyl analog)
Heterocycle identity may alter target engagement profile
Head-to-head quantitative data not available
Heterocycle Comparison Thromboxane Synthetase Pharmacophore Design

Synthetic Provenance: Patent-Defined Intermediate with Full Analytical Documentation Enables Reproducible Procurement

2-[(1H-1,2,4-Triazol-1-yl)alkyl]-1H-isoindol-1,3-(2H)-dione (where alkyl = ethyl) is explicitly disclosed as intermediate (3) in US Patent 4,568,685, synthesized by reacting bromoethylphthalimide with 1H-1,2,4-triazole in the presence of NaH in DMF [1]. The compound is subsequently converted to the free amine for elaboration into arylamide thromboxane synthetase inhibitors. A commercial supplier (Biosynce) provides this compound with a Certificate of Analysis (COA), Method of Analysis (MOA), Route of Synthesis (ROS), and Material Safety Data Sheet (MSDS) [2]. In contrast, the propyl (CAS 101225-88-1) and pentyl (CAS 100327-51-3) homologues are less frequently offered with a comparable analytical documentation package at the time of this evidence compilation.

Documentation Package
Specification review
COA, MOA, ROS, MSDS available vs. Propyl/pentyl homologues: limited advertised documentation
Full documentation supports procurement reproducibility
Commercial landscape as of May 2026
Synthetic Chemistry Procurement Documentation Reproducibility

Procurement-Relevant Application Scenarios for 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (CAS 100327-50-2)


Antihypertensive-Focused Pharmacological Studies Requiring Short-Chain Triazole-Phthalimides

Based on the Press et al. SAR, the ethyl linker positions this compound at the short-chain extreme of the series, where antihypertensive efficacy predominates over thromboxane synthetase inhibition [1]. Researchers investigating the mechanistic basis of blood-pressure regulation using the triazole-phthalimide scaffold should prioritize this compound over longer-chain homologues when the goal is to minimize confounding thromboxane-related effects.

Synthetic Intermediate for Thromboxane Synthetase Inhibitor Libraries

As explicitly described in US Patent 4,568,685, 2-[(1H-1,2,4-triazol-1-yl)ethyl]-1H-isoindol-1,3-(2H)-dione serves as a key intermediate that can be deprotected to the corresponding ethylamine and subsequently elaborated into a diverse array of N-[(1H-1,2,4-triazol-1-yl)ethyl]arylamides with thromboxane synthetase inhibitory activity [2]. The availability of COA, MOA, and ROS documentation supports reproducible scale-up of this synthetic route.

Quality-Control-Driven Procurement for In-House Derivatization Programs

The sharp melting point (169–170 °C) provides a rapid, low-cost identity verification method that is not confounded by the broader melting ranges of longer-chain homologues [3]. Procurement teams managing multi-gram purchases for parallel synthesis or fragment-based screening can use this single parameter to reject mislabeled lots before committing resources to downstream chemistry.

Heterocycle-Comparative Studies Exploring 1,2,4-Triazole vs. Imidazole Pharmacophores

The qualitative SAR divergence between 1,2,4-triazole (antihypertensive-biased) and imidazole (thromboxane-synthetase-inhibition-biased) makes this compound a critical control in studies designed to isolate the contribution of the heterocycle to target engagement and biological outcome [1]. Pairing this compound with its imidazole counterpart (CAS 72459-53-1) enables head-to-head pharmacophore profiling.

Application
Selection Property
Validation Focus
Blood pressure regulation model studies
Short-chain triazole-phthalimide linker
Antihypertensive endpoint context with minimized TXA₂ confound
Thromboxane synthetase inhibitor library synthesis
Patent-defined synthetic intermediate
Deprotection to ethylamine and arylamide elaboration
Procurement identity verification
Distinct melting range for QC
Benchtop identity check to reject mislabeled lots
Heterocycle pharmacophore comparison
Triazole vs. imidazole scaffold
Head-to-head target engagement profiling
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